1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone is a complex organic compound that features a combination of imidazolidinone, benzimidazole, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the sulfonyl and benzimidazole groups. Common reagents used in these steps include sulfonyl chlorides, amines, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzimidazole groups using nucleophiles like amines or thiols .
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or cell signaling .
Comparison with Similar Compounds
Similar Compounds
1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone: shares structural similarities with other sulfonyl-imidazolidinone and benzimidazole derivatives.
4-methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
Sulfonyl-imidazolidinone derivatives: Compounds with similar core structures but different substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H28N4O4S2 |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C27H28N4O4S2/c1-18-4-11-22(12-5-18)37(33,34)31-15-14-30(26(31)20-7-9-21(35-3)10-8-20)25(32)17-36-27-28-23-13-6-19(2)16-24(23)29-27/h4-13,16,26H,14-15,17H2,1-3H3,(H,28,29) |
InChI Key |
MIWSKCXEPRDSSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=C(C=C3)OC)C(=O)CSC4=NC5=C(N4)C=C(C=C5)C |
Origin of Product |
United States |
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